Tert-butyl 3-(3-ethoxy-3-oxopropanamido)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Description
This compound is a functionalized azetidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a 3-ethoxy-3-oxopropanamido substituent, and a 2-methoxy-2-oxoethyl moiety at the 3-position of the azetidine ring. The Boc group enhances stability during synthesis, while the dual ester functionalities (ethoxy and methoxy) contribute to its solubility and reactivity.
Properties
IUPAC Name |
tert-butyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O7/c1-6-24-12(20)7-11(19)17-16(8-13(21)23-5)9-18(10-16)14(22)25-15(2,3)4/h6-10H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZRPJMLLBWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117867 | |
| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-3-[(3-ethoxy-1,3-dioxopropyl)amino]-3-azetidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105662-91-6 | |
| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-3-[(3-ethoxy-1,3-dioxopropyl)amino]-3-azetidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105662-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-3-[(3-ethoxy-1,3-dioxopropyl)amino]-3-azetidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-(3-ethoxy-3-oxopropanamido)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a compound of interest due to its potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₉H₂₈N₂O₄
- Molecular Weight : 348.44 g/mol
The structure consists of an azetidine ring substituted with various functional groups, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the oxoamide moiety suggests potential inhibition of proteases or other enzymes involved in metabolic pathways.
- Receptor Modulation : The azetidine ring may interact with specific receptors, altering signaling pathways associated with cellular responses.
- Antioxidant Activity : The methoxy and ethoxy groups can contribute to radical scavenging properties, which may protect cells from oxidative stress.
Pharmacological Effects
Various studies have explored the pharmacological effects of related compounds, indicating potential therapeutic applications:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.
- Antimicrobial Activity : Certain azetidine derivatives have demonstrated effectiveness against bacterial and fungal strains.
Case Studies and Research Findings
- In Vitro Studies : Research on related azetidine compounds revealed that they can induce apoptosis in cancer cell lines through mitochondrial pathways.
- Animal Models : In vivo studies indicated that these compounds can reduce tumor size in xenograft models, suggesting their potential as anticancer agents.
- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how these compounds bind to target proteins, enhancing understanding of their biological activity.
Comparative Analysis of Similar Compounds
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(3-ethoxy-3-oxopropanamido)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate has shown promise in drug development due to its structural characteristics that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds containing azetidine rings exhibit anticancer properties. A study published in Nature Chemical Biology highlighted the potential of azetidine derivatives in inhibiting tumor growth through modulation of specific signaling pathways (Lim et al., 2019) . The incorporation of the tert-butyl and ethoxy groups may enhance solubility and bioavailability, critical factors for therapeutic efficacy.
Biochemical Applications
The compound's ability to act as a peptide mimetic makes it suitable for studies involving enzyme inhibition and receptor binding. The structural similarity to natural peptides allows it to interact with biological systems effectively.
Case Study: Enzyme Inhibition
Inhibitors derived from azetidine frameworks have been explored for their ability to inhibit serine proteases, which play crucial roles in various physiological processes. A study demonstrated that modifications on the azetidine core could lead to enhanced selectivity and potency against specific proteases, suggesting potential therapeutic applications in treating diseases linked to protease dysregulation .
Material Science
The unique properties of this compound can also be leveraged in the development of new materials, particularly in creating polymers or coatings with specific functionalities.
Case Study: Polymer Synthesis
Research into the polymerization of azetidine derivatives has shown that they can serve as monomers for creating biodegradable polymers. These materials are being investigated for use in drug delivery systems and environmentally friendly packaging solutions .
Data Table: Summary of Applications
| Application Area | Description | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent; interacts with cellular pathways | Lim et al., 2019 |
| Biochemical Research | Peptide mimetic for enzyme inhibition | Study on serine protease inhibitors |
| Material Science | Monomer for biodegradable polymers | Research on polymer synthesis |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The target compound’s dual ester groups (ethoxy and methoxy) likely enhance solubility in polar aprotic solvents compared to analogs with bulkier substituents (e.g., benzylamino in ).
- Stability : The Boc group in all analogs improves stability under basic conditions, whereas compounds with free amines (e.g., 4c with pyrrolidin-1-yl) may require inert atmospheres for handling .
Spectroscopic Data
- NMR : Analog 1d exhibits distinct signals for the ethylidene double bond (δ 5.74 ppm) and isopropoxy group (δ 1.26 ppm) in $^1$H NMR, while the Boc group resonates at δ 1.46 ppm . These patterns can guide characterization of the target compound’s ethoxy and methoxy esters.
- HRMS : 1d shows a molecular ion peak at m/z 256.1543 (M+H)+, demonstrating precise mass confirmation for azetidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
